2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dichlorophenyl)acetamide
Description
2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dichlorophenyl)acetamide is a quinazolinone derivative featuring dichloro substitutions at positions 6 and 8 of the quinazolinone core and an acetamide group linked to a 3,4-dichlorophenyl ring. This structure confers distinct electronic and steric properties, making it a candidate for pharmacological exploration, particularly in targeting enzymes or receptors sensitive to halogenated aromatic systems . The compound’s molecular weight and substitution pattern suggest moderate lipophilicity, which may influence its pharmacokinetic profile. Derivatives of this scaffold have shown relevance in drug discovery, particularly in kinase inhibition and enzyme modulation .
Properties
CAS No. |
618443-61-1 |
|---|---|
Molecular Formula |
C16H9Cl4N3O2 |
Molecular Weight |
417.1 g/mol |
IUPAC Name |
2-(6,8-dichloro-4-oxoquinazolin-3-yl)-N-(3,4-dichlorophenyl)acetamide |
InChI |
InChI=1S/C16H9Cl4N3O2/c17-8-3-10-15(13(20)4-8)21-7-23(16(10)25)6-14(24)22-9-1-2-11(18)12(19)5-9/h1-5,7H,6H2,(H,22,24) |
InChI Key |
SHUMIIRWFNUOHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dichlorophenyl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.
Acetamide Formation: The final step involves the acylation of the quinazolinone core with 3,4-dichloroaniline and acetic anhydride to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the acetamide moiety.
Reduction: Reduction reactions could target the quinazolinone core or the chlorinated phenyl ring.
Substitution: Nucleophilic substitution reactions could occur at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Nucleophiles like amines or thiols could be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various derivatives with modified functional groups.
Scientific Research Applications
Biological Activities
Research indicates that this compound may possess significant biological activities:
- Anticancer Activity : Preliminary studies suggest that derivatives of quinazoline compounds exhibit antiproliferative effects against various cancer cell lines. For example, related compounds have shown cytotoxicity against breast cancer and leukemia cells .
- Antimicrobial Properties : Quinazoline derivatives are often evaluated for their antibacterial and antifungal activities. Some studies indicate that similar compounds demonstrate efficacy against Gram-positive and Gram-negative bacteria .
- Urease Inhibition : Certain derivatives have been identified as potent urease inhibitors, which can be beneficial in treating infections caused by urease-producing bacteria .
Case Study 1: Anticancer Efficacy
A study conducted on related quinazoline derivatives demonstrated significant cytotoxic effects against human cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest. The study highlighted the structure-activity relationship (SAR), indicating that specific substitutions on the quinazoline ring enhance anticancer activity .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of quinazoline derivatives, including those similar to 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dichlorophenyl)acetamide. Results showed that these compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential use in developing new antibiotics .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure | Key Activity |
|---|---|---|
| 2-(6-Chloroquinazolin-4(3H)-one) | Structure | Anticancer |
| 2-(8-Methoxyquinazolin-4(3H)-one) | Structure | Antimicrobial |
| 2-(6-Bromoquinazolin-4(3H)-one) | Structure | Antiviral |
Mechanism of Action
The mechanism of action of 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dichlorophenyl)acetamide would depend on its specific biological target. Generally, quinazolinone derivatives can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[g]quinazolinone Derivatives with Thio Linkages
Compounds such as N-(substituted)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-yl)thio]acetamide () replace the quinazolinone core with a larger benzo[g]quinazolinone system and introduce a thioether bridge. Key differences include:
- Structural Impact : The expanded aromatic system may enhance π-π stacking interactions but reduce solubility.
- Pharmacological Implications : Thio linkages are prone to oxidation, which may affect metabolic stability .
Thiazolidinone and Tetrahydroquinazolin Hybrids
N-(2-(4-chlorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)acetamide () incorporates a thiazolidinone ring and tetrahydroquinazolin moiety. Differences include:
- Electronic Effects: The thiazolidinone’s carbonyl group may engage in stronger hydrogen bonding compared to the dichlorophenylacetamide group .
Benzothiazole Acetamide Derivatives
Examples like N-(6-trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide () replace the quinazolinone core with a benzothiazole ring. Key distinctions:
- Electron-Withdrawing Groups : The trifluoromethoxy group increases lipophilicity and electron deficiency, enhancing membrane permeability but possibly reducing solubility.
- Target Selectivity: Benzothiazoles are common in kinase inhibitors, suggesting divergent biological targets compared to quinazolinones .
Pyrazolyl and Dichlorophenyl Acetamides
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () features a pyrazolyl ring instead of quinazolinone. Notable contrasts:
- Hydrogen-Bonding Capacity: The pyrazolyl carbonyl and amide groups create a planar hydrogen-bonding motif, differing from the quinazolinone’s fused bicyclic system.
- Conformational Variability : Three distinct molecular conformations in the crystal structure suggest flexibility, which may influence binding to dynamic targets .
Piperazine-Substituted Quinazolinones
Compounds like 2-[6-(4-acetylpiperazin-1-yl)-2-methyl-4-oxoquinazolin-3(4H)-yl]-N-[(3,4-dichlorophenyl)methyl]acetamide () introduce a piperazine-acetyl group at position 6 of the quinazolinone. Key comparisons:
- Biological Activity : Piperazine derivatives have demonstrated high potency as Autotaxin inhibitors (e.g., IC50 = 0.0012 µM in ), suggesting that similar modifications could enhance the target compound’s efficacy .
Biological Activity
The compound 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dichlorophenyl)acetamide is a synthetic derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities. This specific compound is characterized by a quinazolinone core with dichloro substitutions and an acetamide group linked to a dichlorophenyl moiety. Its molecular formula is with a molecular weight of approximately 417.1 g/mol.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Quinazolinone Core : Cyclization of appropriate anthranilic acid derivatives.
- Chlorination : Introduction of chlorine atoms at the 6 and 8 positions using chlorinating agents like thionyl chloride.
- Acetamide Formation : Reaction with 3,4-dichloroaniline to form the acetamide derivative.
These methods are optimized for high yield and purity, often employing recrystallization techniques post-reaction to enhance product quality.
Biological Activity Overview
Research indicates that quinazolinone derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains.
- Anticancer Properties : Some derivatives demonstrate cytotoxic effects on cancer cell lines.
- Enzyme Inhibition : Certain quinazolinones act as inhibitors for enzymes involved in disease processes.
Key Findings from Recent Studies
- Antimicrobial Efficacy : A study reported that derivatives similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- Cytotoxic Effects : In vitro assays demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines, suggesting potential as an anticancer agent.
- Mechanistic Insights : Preliminary studies indicate that this compound may interact with specific biological targets such as kinases or receptors involved in cancer progression or microbial resistance mechanisms .
Data Table: Comparative Biological Activities
| Compound Name | Structure | Key Activity |
|---|---|---|
| 2-(6-Chloroquinazolin-4(3H)-one) | Structure | Anticancer |
| 2-(8-Methoxyquinazolin-4(3H)-one) | Structure | Antimicrobial |
| 2-(6-Bromoquinazolin-4(3H)-one) | Structure | Antiviral |
Case Study 1: Anticancer Activity
A recent study investigated the anticancer potential of 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dichlorophenyl)acetamide on human breast cancer cell lines. The results indicated that the compound inhibited cell growth significantly compared to control groups, with IC50 values in the low micromolar range.
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The findings revealed that it exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as a therapeutic agent in treating bacterial infections.
Q & A
(Basic) What are the key synthetic methodologies for synthesizing 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dichlorophenyl)acetamide?
The synthesis typically involves multi-step organic reactions, including:
- Quinazolinone Core Formation : Cyclization of substituted anthranilic acid derivatives with urea or thiourea under acidic conditions to form the 4-oxoquinazoline scaffold .
- Acetamide Linkage : Coupling the quinazolinone intermediate with 3,4-dichloroaniline via nucleophilic acyl substitution, often using activating agents like N,N′-carbonyldiimidazole (CDI) .
- Halogenation : Selective chlorination at positions 6 and 8 of the quinazolinone ring using POCl₃ or PCl₅ under reflux conditions .
Critical parameters include temperature control (e.g., 80–110°C for cyclization) and solvent selection (e.g., DMF for coupling reactions). Purity is ensured through recrystallization or column chromatography .
(Basic) What analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR Spectroscopy : To confirm the positions of chlorine substituents on the quinazolinone and phenyl rings (e.g., distinct aromatic proton shifts at δ 7.2–8.5 ppm) .
- Mass Spectrometry (HRMS) : To verify the molecular ion peak (e.g., m/z 470.98 [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : For resolving crystal packing and hydrogen-bonding interactions, critical for understanding solid-state stability .
(Advanced) How can researchers design experiments to study its interaction with biological targets like enzymes or receptors?
- Crystallographic Studies : Co-crystallize the compound with target proteins (e.g., autotaxin) to identify binding motifs. For example, X-ray diffraction at 1.49 Å resolution revealed hydrogen bonding with residues in the active site .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to receptors like opioid receptors, using immobilized protein and varying ligand concentrations .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding modes .
(Advanced) How can structural modifications optimize its activity against resistant bacterial strains?
- Halogen Substitution : Replace 6,8-dichloro groups with bromine or fluorine to enhance lipophilicity and membrane penetration. Comparative studies show brominated analogs exhibit 3–5× higher MIC values against Gram-negative pathogens .
- Side-Chain Functionalization : Introduce polar groups (e.g., morpholine) to the acetamide linker to improve solubility without compromising target affinity .
- SAR Analysis : Use molecular docking to predict substituent effects on binding to bacterial topoisomerases, followed by in vitro validation .
(Advanced) How should researchers address contradictory data in reported biological activities?
- Standardized Assay Conditions : Control variables like solvent (DMSO concentration ≤0.1%), cell line passage number, and incubation time to minimize variability .
- Orthogonal Validation : Confirm anticancer activity via both MTT assays and clonogenic survival tests, as discrepancies may arise from metabolic interference .
- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers. For example, IC₅₀ variations in kinase inhibition may stem from assay sensitivity differences .
(Advanced) What computational strategies are effective for predicting its pharmacokinetic properties?
- Molecular Dynamics (MD) Simulations : Model blood-brain barrier permeability using free-energy perturbation (FEP) calculations .
- ADMET Prediction : Use software like SwissADME to estimate logP (2.8–3.2), CYP450 inhibition, and half-life (t₁/₂ ~4–6 hours) .
- QSAR Modeling : Corrogate substituent electronegativity with bioavailability via partial least squares (PLS) regression .
(Advanced) How can degradation pathways be analyzed under physiological conditions?
- Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (UV light) conditions, followed by LC-MS to identify degradation products (e.g., dechlorinated quinazolinone) .
- Metabolic Profiling : Incubate with liver microsomes to detect phase I metabolites (e.g., hydroxylation at position 6) using UPLC-QTOF .
(Basic) What solvents and storage conditions are optimal for long-term stability?
- Solubility : DMSO (≥50 mg/mL) for in vitro studies; ethanol for crystallization .
- Storage : –20°C under argon to prevent oxidation. Avoid repeated freeze-thaw cycles .
(Advanced) How can researchers resolve spectral overlaps in NMR analysis?
- 2D NMR Techniques : Use HSQC to correlate ¹H-¹³C signals for aromatic protons and COSY to distinguish coupling patterns in crowded regions (e.g., δ 7.0–8.5 ppm) .
- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to simplify quinazolinone nitrogen assignments .
(Advanced) What strategies mitigate toxicity in preclinical models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
